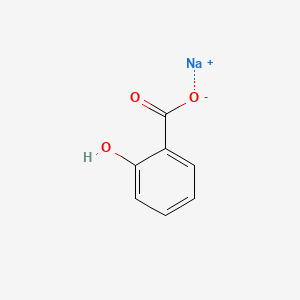
CID 24195826
Cat. No. B1681046
Key on ui cas rn:
54-21-7
M. Wt: 161.11 g/mol
InChI Key: REWPEPFZCALMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06306571B1
Procedure details


An aqueous solution of sodium salicylate was prepared by adding 43.2 g of 2N sodium hydroxide to 12 g of salicylic acid in 240 g of demineralized water. This aqueous solution was simultaneously added with 120 mL of a 0.588 M aqueous solution of silver nitrate over a period of 10 s to 280 mL of a stirred aqueous solution containing 160 mL of a 5% aqueous solution of GAFAC ™ RM710 (an alkylphenyl- polyethene oxide-phosphate from GENERAL ANILINE), 80 mL of a 2% aqueous solution of NATRASOL™ 250L (a hydroxyethylcellulose from AQUALON) and 40 mL of demineralized water. 160 mL of a 5% aqueous solution of PIGMENTVERTEILER™ N (a sodium salt of polyacrylic acid from BASF) was then added to the resulting dispersion.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
polyacrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
silver nitrate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
alkylphenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
250L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
hydroxyethylcellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Name
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+:2].[C:3]([OH:12])(=[O:11])[C:4]1[C:5](=[CH:7][CH:8]=[CH:9][CH:10]=1)[OH:6].NC1C=CC=CC=1.[Na]>O.[N+]([O-])([O-])=O.[Ag+]>[C:3]([O-:12])(=[O:11])[C:4]1[C:5](=[CH:7][CH:8]=[CH:9][CH:10]=1)[OH:6].[Na+:2] |f:0.1,6.7,8.9,^1:19|
|
Inputs


Step One
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
[Compound]
|
Name
|
polyacrylic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
43.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)O
|
|
Name
|
|
|
Quantity
|
240 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
silver nitrate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Step Four
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
alkylphenyl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=CC=C1
|
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
250L
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
hydroxyethylcellulose
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)[O-].[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
